

Spectroscopic Data of 6-Epidemethylesquirolin D: A Technical Overview

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Compound of Interest

Compound Name: 6-Epidemethylesquirolin D

Cat. No.: B8261428

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An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

6-Epidemethylesquirolin D is a diterpenoid natural product. This technical guide provides a summary of its known spectroscopic data. The compound has the molecular formula $C_{20}H_{28}O_5$ and is registered under the CAS Number 165074-00-0. It has been identified as a constituent of *Euphorbia ehracteolata*, a plant species known to produce a variety of bioactive diterpenoids. The structural analysis of such compounds is crucial for understanding their chemical properties and potential biological activities, which is of significant interest in the fields of natural product chemistry and drug discovery.

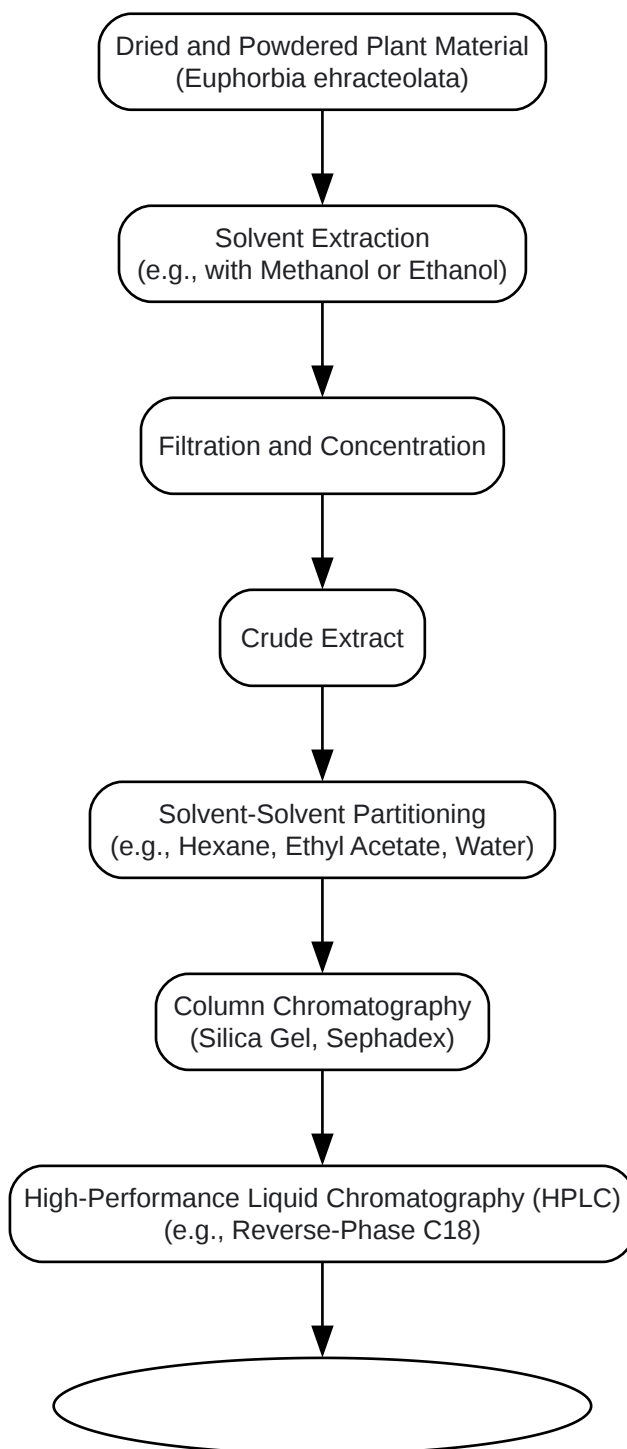
While a comprehensive public database containing the detailed raw NMR and MS spectroscopic data for **6-Epidemethylesquirolin D** is not readily available in the public domain, this guide compiles the foundational knowledge and outlines the standard experimental protocols typically employed for the characterization of such molecules.

Experimental Protocols

The characterization of a novel or known natural product like **6-Epidemethylesquirolin D** involves a series of standardized experimental procedures to determine its structure and purity. The following protocols are representative of the methodologies that would be employed to obtain the necessary spectroscopic data.

1. Isolation of **6-Epidemethylesquirolin D**

The initial step involves the extraction of the compound from its natural source, *Euphorbia ehracteolata*. A typical workflow for this process is as follows:



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Caption: General workflow for the isolation of natural products.

2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound.

- **High-Resolution Mass Spectrometry (HRMS):** The pure compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in positive or negative ion mode to detect protonated molecules $[M+H]^+$, sodiated adducts $[M+Na]^+$, or deprotonated molecules $[M-H]^-$. The high-resolution data allows for the precise determination of the molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of a molecule. The isolated compound is dissolved in a deuterated solvent (e.g., $CDCl_3$, CD_3OD , or $DMSO-d_6$) for analysis.

- **1H NMR (Proton NMR):** This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
- **^{13}C NMR (Carbon NMR):** This experiment reveals the number of different types of carbon atoms in the molecule.
- **2D NMR Experiments:**
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within the molecule.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation

While the specific, experimentally determined quantitative data for **6-Epidemethylesquirolin D** is not available in the searched resources, the following tables illustrate how such data would be structured for a comprehensive technical guide.

Table 1: Mass Spectrometry Data for **6-Epidemethylesquirolin D**

Parameter	Expected Value
Molecular Formula	C ₂₀ H ₂₈ O ₅
Molecular Weight	348.43 g/mol
HRMS (ESI-TOF) [M+H] ⁺	Calculated: 349.1964, Found: [Data not available]
HRMS (ESI-TOF) [M+Na] ⁺	Calculated: 371.1783, Found: [Data not available]

Table 2: Hypothetical ¹H NMR Data for **6-Epidemethylesquirolin D** (in CDCl₃, 500 MHz)

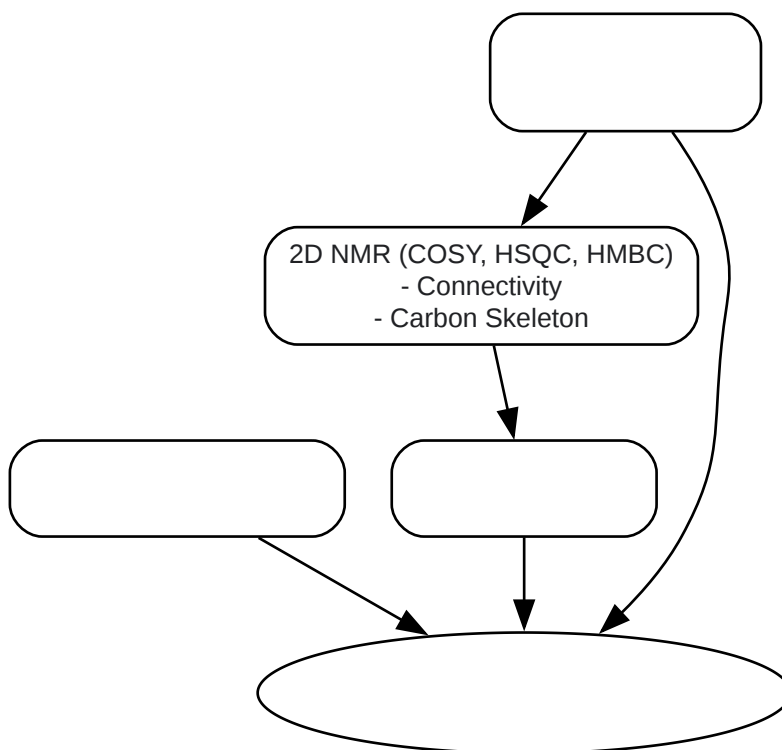
Position	δH (ppm)	Multiplicity	J (Hz)
e.g., H-1	e.g., 3.50	dd	e.g., 10.5, 4.5
e.g., H-2	e.g., 1.80	m	
...
e.g., -CH ₃	e.g., 1.25	s	

Table 3: Hypothetical ¹³C NMR Data for **6-Epidemethylesquirolin D** (in CDCl₃, 125 MHz)

Position	δC (ppm)	Type
e.g., C-1	e.g., 75.0	CH
e.g., C-2	e.g., 30.5	CH ₂
e.g., C-3	e.g., 210.0	C=O
...
e.g., -CH ₃	e.g., 25.0	CH ₃

Logical Relationships in Spectroscopic Analysis

The process of structure elucidation from spectroscopic data follows a logical progression, where data from different techniques are integrated to build a complete picture of the molecule.



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Caption: Integration of spectroscopic data for structure elucidation.

Conclusion

The comprehensive spectroscopic analysis of **6-Epidemethylesquirolin D**, following the standard protocols outlined above, is essential for its unambiguous structural characterization. While the specific raw data is not widely disseminated, the established methodologies of MS and multidimensional NMR provide a robust framework for obtaining the necessary information. For researchers and scientists in drug development, access to such detailed data is critical for advancing studies on the bioactivity and potential therapeutic applications of this and other related natural products. Further investigation into primary research literature is recommended for accessing the original experimental data.

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